molecular formula C15H13B B3314920 3-(4-Biphenyl)-2-bromo-1-propene CAS No. 951890-17-8

3-(4-Biphenyl)-2-bromo-1-propene

Cat. No.: B3314920
CAS No.: 951890-17-8
M. Wt: 273.17 g/mol
InChI Key: VRVKWVIFXGPTPE-UHFFFAOYSA-N
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Description

3-(4-Biphenyl)-2-bromo-1-propene is an organic compound that features a biphenyl group attached to a brominated propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenyl)-2-bromo-1-propene typically involves the bromination of 3-(4-Biphenyl)-1-propene. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenyl)-2-bromo-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of 3-(4-Biphenyl)-2-amino-1-propene or 3-(4-Biphenyl)-2-thio-1-propene.

    Oxidation: Formation of 3-(4-Biphenyl)-2,3-epoxy-1-propene or 3-(4-Biphenyl)-2,3-diol-1-propene.

    Reduction: Formation of 3-(4-Biphenyl)-2-bromo-1-propane.

Scientific Research Applications

3-(4-Biphenyl)-2-bromo-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Biphenyl)-2-bromo-1-propene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The biphenyl group provides a rigid and planar structure, which can interact with aromatic receptors and enzymes through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Biphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-1,1’-biphenyl: Contains a bromine atom on the biphenyl ring rather than the propene chain, leading to different reactivity and applications.

    3-(4-Biphenyl)-2-chloro-1-propene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.

Uniqueness

3-(4-Biphenyl)-2-bromo-1-propene is unique due to the presence of both a biphenyl group and a brominated propene chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKWVIFXGPTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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